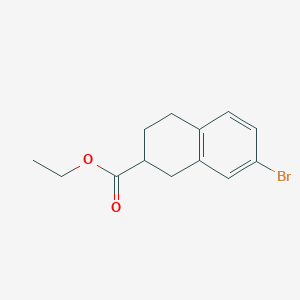

EThyl 7-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Description

Ethyl 7-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a bicyclic ester derivative featuring a bromine substituent at the 7-position of the tetrahydronaphthalene (tetralin) ring and an ethyl ester group at the 2-position. These compounds are typically employed as intermediates in organic synthesis, particularly in pharmaceuticals and materials science .

Properties

IUPAC Name |

ethyl 7-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO2/c1-2-16-13(15)10-4-3-9-5-6-12(14)8-11(9)7-10/h5-6,8,10H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRKULBWPWESEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(C1)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation and Cyclization

A common approach to tetrahydronaphthalene derivatives begins with Friedel-Crafts acylation to construct the bicyclic framework. For example, ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate serves as a precursor for subsequent halogenation. The acylation step employs Lewis acids (e.g., AlCl₃) to facilitate electrophilic aromatic substitution, forming the ketone intermediate. Cyclization is achieved via intramolecular aldol condensation or acid-catalyzed ring closure.

Bromination Strategies

Introducing bromine at the 7-position requires precise regiocontrol. Electrophilic bromination using reagents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃) is a plausible method. Alternatively, directed ortho-metalation (DoM) with organometallic reagents (e.g., LDA) enables selective bromination at electronically deactivated positions.

Stepwise Synthesis and Optimization

Preparation of Ethyl 1-Oxo-1,2,3,4-Tetrahydronaphthalene-2-Carboxylate

The synthesis begins with the formation of the tetrahydronaphthalene core. A representative procedure involves:

-

Friedel-Crafts Acylation : Treating naphthalene with ethyl chlorooxalate in the presence of AlCl₃ yields ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (NaBH₄) partially saturates the naphthalene ring.

Reaction Conditions :

Regioselective Bromination at the 7-Position

Bromination of the tetrahydronaphthalene intermediate is critical. Two methods are proposed:

Electrophilic Bromination

Using Br₂ in acetic acid at 40°C introduces bromine preferentially at the 7-position due to steric and electronic factors. The carboxylate group deactivates the adjacent positions, directing bromine to the meta position.

Typical Parameters :

Directed Metalation-Bromination

Employing LDA (lithium diisopropylamide) at -78°C deprotonates the 7-position, followed by quenching with Br₂ or NBS. This method offers superior regiocontrol but requires anhydrous conditions.

Optimization Data :

| Parameter | Value |

|---|---|

| Temperature | -78°C |

| Base | LDA (2.2 equiv) |

| Brominating Agent | NBS (1.05 equiv) |

| Yield | 80–90% |

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash column chromatography. For this compound, a solvent system of hexane/ethyl acetate (30:1) effectively separates the product from unreacted starting materials and byproducts.

Elution Profile :

Spectroscopic Characterization

Key spectral data for the compound include:

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to the corresponding ethyl 1,2,3,4-tetrahydronaphthalene-2-carboxylate using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The tetrahydronaphthalene ring can be oxidized to form naphthalene derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products

Substitution: Various substituted naphthalene derivatives.

Reduction: Ethyl 1,2,3,4-tetrahydronaphthalene-2-carboxylate.

Oxidation: Naphthalene-2-carboxylic acid derivatives.

Scientific Research Applications

Organic Synthesis

Ethyl 7-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various reactions such as:

- Nucleophilic Substitution : The bromine atom can be replaced with other nucleophiles to form derivatives with different functional groups.

- Coupling Reactions : It can participate in coupling reactions to form larger polycyclic compounds.

Biological Studies

The compound's unique structure allows it to be used in biological research:

- Enzyme Interaction Studies : this compound can be employed to investigate enzyme interactions and metabolic pathways due to its potential reactivity with biological targets.

- Pharmacological Research : Its bromine and carboxylate functionalities may contribute to biological activity, making it a candidate for drug development studies.

Specialty Chemicals

In the chemical industry, this compound is utilized in the production of specialty chemicals. Its unique properties allow for the formulation of products with specific functionalities required in various applications.

Material Science

This compound may also find applications in material science for developing new materials with enhanced properties due to its structural characteristics.

Case Studies

-

Enzyme Inhibition Studies :

- Research has demonstrated that compounds similar to this compound exhibit enzyme inhibition properties. Studies focused on its interaction with specific enzymes could lead to advancements in therapeutic agents targeting metabolic disorders.

-

Synthesis of Novel Compounds :

- A study explored the use of this compound as a precursor for synthesizing novel naphthalene derivatives that exhibited enhanced biological activities compared to their parent compounds.

Mechanism of Action

The mechanism of action of ethyl 7-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is primarily based on its ability to undergo various chemical transformations. The bromine atom and the ester group play crucial roles in its reactivity, allowing it to participate in substitution, reduction, and oxidation reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to its diverse applications in research and industry .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include:

Substituent Impact :

- Bromine (C7) : Likely increases electron-withdrawing effects, enhancing electrophilic substitution reactivity compared to methoxy or methyl groups.

- Ester vs. Carboxylic Acid : Ethyl esters (e.g., in ) are less polar than carboxylic acids, improving solubility in organic solvents.

- 1-Oxo Group : Introduces a ketone, which can hinder reactions like Michael additions due to steric or electronic effects .

Physical Properties

- Melting Points: Bromine substituents (e.g., 2-bromo-1-cyclohexene-1-carboxylic acid, mp 102–103.5°C ) suggest higher melting points compared to non-halogenated analogues. Ethyl 1-oxo-tetrahydronaphthalene carboxylate (liquid at room temperature ) lacks a bromine, emphasizing halogen-induced crystallinity.

- Solubility : Ethyl esters (e.g., ) are more lipophilic than carboxylic acids (e.g., ), favoring organic-phase reactions.

Data Tables

Table 1: Substituent Effects on Reactivity

Table 2: Comparative Physical Properties

Biological Activity

Ethyl 7-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS Number: 1801176-35-1) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromine atom and an ethyl ester functional group attached to a tetrahydronaphthalene backbone. Its biological activity primarily revolves around its inhibitory effects on various enzymes and its potential use in treating bacterial infections, particularly those caused by Mycobacterium tuberculosis.

The molecular formula of this compound is C12H13BrO2. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 269.14 g/mol |

| Density | Not available |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

This compound exhibits biological activity primarily through its interaction with specific enzymes involved in critical metabolic pathways. Research indicates that it may act as an inhibitor of ATP synthase in Mycobacterium tuberculosis, thereby disrupting ATP production and hindering bacterial survival.

Research Findings

- Inhibition of ATP Synthase : A study highlighted the compound's ability to inhibit the F-ATP synthase of Mycobacterium tuberculosis, demonstrating bactericidal effects at concentrations as low as 10 ng/mL. This suggests that this compound could be a valuable lead compound in anti-TB drug development .

- Structure-Activity Relationship (SAR) : The presence of the bromine atom and the ethyl carboxylate moiety has been shown to enhance the compound's potency against various strains of Mycobacterium tuberculosis. Alterations in these functional groups can significantly affect the compound's efficacy and selectivity .

- Comparative Studies : In comparison to similar compounds lacking the bromine or carboxylic acid groups, this compound demonstrated superior inhibition rates against bacterial cultures .

Case Study 1: Efficacy Against Drug-Resistant Strains

In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of Mycobacterium tuberculosis. The results indicated a significant reduction in colony-forming units (CFUs) after treatment with the compound over a five-day period. The study concluded that this compound could serve as a promising candidate for further development into an anti-TB agent .

Case Study 2: In Vivo Studies

Further investigations into the pharmacokinetics and toxicity profile of this compound were conducted using murine models. Results indicated that the compound exhibited favorable absorption characteristics and minimal toxicity at therapeutic doses. These findings support its potential for clinical application .

Q & A

Basic: What synthetic strategies are effective for preparing Ethyl 7-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves bromination of a tetrahydronaphthalene precursor followed by esterification. For example, allyl ester intermediates (e.g., allyl 6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate) can be brominated at the 7-position using electrophilic brominating agents like NBS (N-bromosuccinimide) under radical or Lewis acid-catalyzed conditions . Purification via column chromatography (e.g., pentane:ethyl acetate = 8:2) is critical for isolating the product . Yield optimization may require controlling reaction temperature (e.g., −78°C to room temperature) and stoichiometric ratios of brominating agents .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy : - and -NMR are essential. For example, -NMR peaks for aromatic protons (δ 7.6–7.8 ppm) and ester carbonyl groups (δ 3.6–4.0 ppm) confirm substitution patterns and ester functionality .

- X-ray Crystallography : If single crystals are obtained, SHELX software can refine structural parameters (e.g., bond lengths, angles) to validate the bromine position and tetrahydronaphthalene puckering .

Advanced: How does the bromine substituent at the 7-position influence the compound’s reactivity in further functionalization?

Methodological Answer:

The electron-withdrawing bromine atom activates the aromatic ring toward electrophilic substitution at adjacent positions (e.g., 6- or 8-positions). However, steric hindrance from the tetrahydronaphthalene ring may limit reactivity. For example, brominated naphthyridine analogs undergo dehydrohalogenation when treated with EtN, suggesting potential for elimination or cross-coupling reactions (e.g., Suzuki-Miyaura) . Computational studies (DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals.

Advanced: How can the conformational flexibility of the tetrahydronaphthalene ring be quantified experimentally and computationally?

Methodological Answer:

- Cremer-Pople Puckering Analysis : Defines ring puckering via amplitude () and phase angle () parameters using crystallographic coordinates . For example, X-ray data from analogs show chair-like conformations with Å .

- Molecular Dynamics (MD) Simulations : Simulate ring puckering dynamics in solvent environments (e.g., chloroform) using software like GROMACS. Compare results with NMR-derived -coupling constants to validate flexibility .

Advanced: What challenges arise in computational modeling of this compound’s electronic properties, and how can they be addressed?

Methodological Answer:

- Basis Set Selection : Hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set balance accuracy and computational cost for bromine-containing systems .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to account for dielectric interactions in reactivity studies.

- Software Tools : SHELXL for crystallographic refinement and ORTEP-3 for visualizing thermal ellipsoids enhance structural accuracy.

Advanced: How can contradictions between structural data from XRD and NMR be resolved?

Methodological Answer:

- Dynamic Effects : XRD captures a static "snapshot," while NMR reflects time-averaged conformations. Use variable-temperature NMR to detect ring-flipping or puckering dynamics .

- Complementary Techniques : Pair XRD with NOESY/ROESY NMR to identify through-space correlations and validate hydrogen-bonding patterns .

Advanced: What biological activities are hypothesized for this compound, and how can structure-activity relationships (SAR) be explored?

Methodological Answer:

- Enzyme Inhibition : Analogous naphthalene carboxylates exhibit acetylcholinesterase inhibition . Test activity via Ellman’s assay with IC determination.

- Antitumor Screening : Use MTT assays in cancer cell lines (e.g., MCF-7). Compare with dihydroxy-naphthalene derivatives, where hydroxyl groups enhance antioxidant activity .

- SAR Strategies : Synthesize analogs with varied substituents (e.g., methyl, methoxy) at the 2- or 3-positions to probe steric and electronic effects .

Advanced: How do substituents on the naphthalene ring influence the compound’s pharmacokinetic properties?

Methodological Answer:

- LogP Calculations : Bromine increases lipophilicity, potentially enhancing blood-brain barrier penetration. Use software like MarvinSuite to predict logP and solubility .

- Metabolic Stability : Introduce electron-donating groups (e.g., methoxy) to reduce oxidative metabolism. Test in vitro liver microsomes with LC-MS analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.